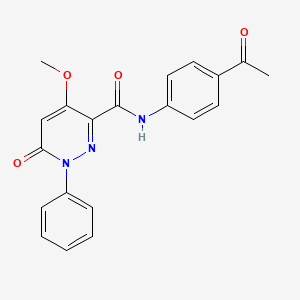

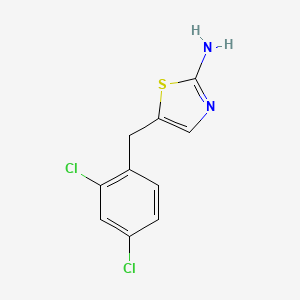

5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichlorobenzyl chloride is a clear, colorless to very light yellow oily liquid . It’s used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzyl chloride involves several steps including acylation, hydrolysis, washing, distillation, and crystallization . The starting reagent for the synthesis is m-dichlorobenzene .Physical And Chemical Properties Analysis

2,4-Dichlorobenzyl chloride has a melting point of -2.6 °C, a boiling point of 248 °C, and a density of 1.407 g/mL at 25 °C . It’s slightly soluble in chloroform and ethyl acetate .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and shown to be effective corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto metal surfaces, providing protective layers against corrosion, is of significant interest in industrial applications, such as in the protection of pipelines and metal structures (Zhiyong Hu et al., 2016).

Antimicrobial Activity

Several studies have focused on the synthesis of benzothiazole derivatives to evaluate their antimicrobial efficacy. These compounds have shown promising results against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. For instance, sulfide and sulfone derivatives of benzothiazole have been synthesized and screened for their activity against Gram-negative and Gram-positive bacteria, as well as fungi, highlighting their potential in addressing antibiotic resistance (N. Badiger et al., 2013).

Anticancer Activity

Benzothiazole derivatives have been synthesized and assessed for their antiproliferative activity against various human cancer cell lines. These studies are foundational in the search for new anticancer agents, with some compounds showing selective cytotoxicity towards cancer cells while sparing normal cells. This area of research is crucial for developing more effective and less toxic cancer treatments (D. Havrylyuk et al., 2010).

Anticonvulsant Activity

The quest for safer and more effective anticonvulsant drugs has led to the exploration of benzothiazole derivatives as potential therapeutic agents. These compounds have been synthesized and tested for their ability to inhibit seizures, with some showing significant effects in preclinical models. This research is pivotal in developing new treatments for epilepsy and other seizure-related disorders (V. Singh et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWHLSLBDQJHHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2721911.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2721912.png)

![Ethyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2721916.png)

![1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2721917.png)

![2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone](/img/structure/B2721918.png)

![1-(2-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2721921.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2721925.png)

![7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2721926.png)